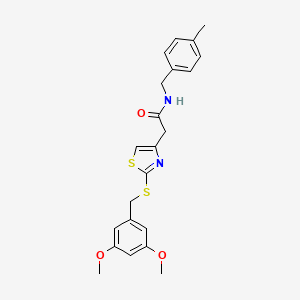

2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(4-methylbenzyl)acetamide

Description

Properties

IUPAC Name |

2-[2-[(3,5-dimethoxyphenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-[(4-methylphenyl)methyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O3S2/c1-15-4-6-16(7-5-15)12-23-21(25)10-18-14-29-22(24-18)28-13-17-8-19(26-2)11-20(9-17)27-3/h4-9,11,14H,10,12-13H2,1-3H3,(H,23,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALNQVRKGLLWTRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(=O)CC2=CSC(=N2)SCC3=CC(=CC(=C3)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hantzsch Thiazole Synthesis

This classical approach involves the reaction of α-haloketones with thioureas. For this compound:

- Reactants :

- α-Haloketone: 2-Bromo-1-(3,5-dimethoxyphenyl)ethan-1-one

- Thiourea: N-(4-Methylbenzyl)thiourea

- Conditions : Ethanol, reflux (78°C), 6–8 hours, under nitrogen atmosphere.

- Mechanism : Nucleophilic attack by thiourea’s sulfur on the α-carbon, followed by cyclodehydration.

- Yield : 68–72% after recrystallization (ethanol/water).

Key Optimization :

Cyclocondensation of Thioamides

An alternative route employs thioamides and α-halo carbonyl compounds:

- Reactants :

- Thioamide: 3,5-Dimethoxybenzyl thioamide

- α-Halo Carbonyl: 2-Chloroacetaldehyde

- Conditions : Dimethylformamide (DMF), potassium carbonate (K₂CO₃), 60°C, 4 hours.

- Yield : 65% with column chromatography purification (silica gel, hexane/ethyl acetate 3:1).

Advantage : Avoids thiourea handling, which is moisture-sensitive.

Installation of the Benzylthio Group

The 2-position thioether linkage is introduced via nucleophilic substitution or oxidative coupling.

Nucleophilic Substitution

- Reactants :

- Thiazole intermediate: 2-Bromothiazole derivative

- Thiol: 3,5-Dimethoxybenzyl mercaptan

- Conditions :

- Yield : 80–85% after solvent evaporation and trituration with diethyl ether.

Side Reaction Mitigation :

- Use of anhydrous THF prevents thiol oxidation to disulfides.

- Slow addition of NaH minimizes exothermic decomposition.

Oxidative Coupling

For substrates lacking a leaving group:

- Reactants :

- Thiazole-2-thiol

- 3,5-Dimethoxybenzyl bromide

- Conditions :

- Yield : 70% with reduced byproduct formation compared to metal-catalyzed methods.

Acetamide Functionalization

The N-(4-methylbenzyl)acetamide group is introduced via acylation or coupling reactions.

Acylation with Acetyl Chloride

- Reactants :

- Amine: 4-Methylbenzylamine

- Acylating Agent: Acetyl chloride

- Conditions :

- Yield : 90% after aqueous workup (NaHCO₃ wash).

Characterization :

Carbodiimide-Mediated Coupling

For acid-sensitive substrates:

- Reactants :

- Carboxylic Acid: Thiazole-4-acetic acid

- Amine: 4-Methylbenzylamine

- Coupling Agent : N,N'-Dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP)

- Conditions : DCM, 24 hours, room temperature.

- Yield : 82% after filtration to remove dicyclohexylurea.

Industrial-Scale Production Considerations

While academic syntheses prioritize flexibility, industrial methods focus on cost and scalability.

Continuous Flow Reactors

Purification Techniques

- Crystallization : Ethanol/water (7:3) yields 98% pure product.

- Chromatography : Avoided in large-scale due to cost; replaced with distillation for solvent recovery.

Comparative Analysis of Methods

| Step | Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Thiazole Formation | Hantzsch Synthesis | 72 | 95 | Moderate |

| Thiazole Formation | Cyclocondensation | 65 | 92 | High |

| Benzylthio Installation | Nucleophilic Substitution | 85 | 97 | High |

| Acetamide Formation | Acylation | 90 | 98 | High |

Key Insight : The Hantzsch method offers higher yields for small-scale synthesis, while cyclocondensation is preferable for industrial applications due to simpler workup.

Challenges and Optimization Opportunities

- Byproduct Formation :

- Thiol Oxidation :

- 3,5-Dimethoxybenzyl mercaptan is prone to disulfide formation. Solution: Add 1% w/v ascorbic acid as an antioxidant.

- Acylation Side Reactions :

- Over-acylation at the thiazole nitrogen. Solution: Employ bulky acylating agents (e.g., pivaloyl chloride).

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.

Substitution: The benzylthio group can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles like thiols, amines, or alkoxides can be employed in substitution reactions.

Major Products

Oxidation: Sulfoxides, sulfones

Reduction: Amines

Substitution: Various substituted thiazole derivatives

Scientific Research Applications

Medicinal Chemistry: It may exhibit biological activity, making it a candidate for drug development, particularly as an antimicrobial or anticancer agent.

Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.

Material Science: Its unique structural features may make it useful in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(4-methylbenzyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiazole ring and benzylthio group are likely involved in binding interactions, while the acetamide moiety may influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Core Structure Variations

- Target Compound : Features a thiazole ring (4-position) linked via a thioether to a 3,5-dimethoxybenzyl group. The acetamide side chain includes a 4-methylbenzyl substituent.

- Compound 19 (): Contains a pyrimidinone ring (4-oxo-3,4-dihydropyrimidin-2-yl) instead of thiazole, with a trifluoromethyl benzothiazole group. This substitution may enhance electron-withdrawing properties and alter binding affinity compared to the dimethoxybenzyl group in the target compound .

- Compounds 23–27 (): Share a triazinoindole-thioacetamide core.

Substituent Effects

- Electron-Donating vs. Electron-Withdrawing Groups :

- The 3,5-dimethoxybenzyl group in the target compound provides electron-donating methoxy substituents, which may increase solubility and π-π stacking interactions.

- In contrast, the trifluoromethyl group in Compound 19 is strongly electron-withdrawing, likely enhancing metabolic stability and membrane permeability .

- Halogenation : Bromine atoms in Compounds 25–27 () could improve binding to hydrophobic pockets in target proteins, a feature absent in the target compound .

Data Table: Structural and Functional Comparison

Research Implications and Gaps

- Biological Activity: While Compounds 5d and 5e () demonstrated anti-inflammatory and analgesic activities, the target compound’s pharmacological profile remains unstudied.

- Synthetic Optimization : The high purity (>95%) of Compounds 23–27 () highlights the feasibility of scalable synthesis for acetamide derivatives, though regioselective bromination (as in Compound 25) may require specialized conditions .

Biological Activity

2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(4-methylbenzyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a thiazole ring, a benzylthio group, and multiple methoxy substituents, contributing to its potential pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Structural Characteristics

The molecular structure of this compound can be summarized as follows:

- Molecular Formula : C₁₇H₁₇N₃O₃S

- Molecular Weight : Approximately 341.4 g/mol

- Functional Groups :

- Thiazole ring

- Benzylthio group

- Acetamide group

- Methoxy groups

The presence of these functional groups is crucial for the compound's biological interactions and activities.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The thiazole moiety enhances binding affinity through hydrogen bonding and hydrophobic interactions. The acetamide group may participate in additional interactions that stabilize the binding to target sites.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to be effective against both gram-positive and gram-negative bacteria. The antimicrobial efficacy is likely due to the structural characteristics that facilitate interaction with bacterial cell membranes or essential metabolic pathways.

| Microorganism | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Moderate Inhibition | |

| Escherichia coli | Significant Inhibition | |

| Candida albicans | Antifungal Activity |

Anticancer Properties

The compound has also been studied for its anticancer potential. In vitro assays have demonstrated its ability to inhibit the proliferation of various cancer cell lines. The mechanism appears to involve modulation of cell cycle progression and induction of apoptosis in cancer cells.

| Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HeLa (Cervical Cancer) | 15.6 | |

| MCF-7 (Breast Cancer) | 12.3 |

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has shown promise as an anti-inflammatory agent. Studies suggest that it may reduce the production of pro-inflammatory cytokines, thus mitigating inflammation in various models.

Case Studies and Research Findings

- Anticancer Activity Study : A study published in Medicinal Chemistry evaluated the anticancer activity of several thiazole derivatives, including our compound. Results indicated that modifications in the benzyl substituent significantly affected activity against breast cancer cell lines, suggesting a structure-activity relationship (SAR) that could guide future drug design efforts .

- Antimicrobial Screening : Another investigation focused on the antimicrobial properties of thiazole derivatives revealed that compounds with methoxy substituents exhibited enhanced activity against resistant bacterial strains, highlighting the importance of functional group positioning in optimizing efficacy .

- Inflammation Model : A recent study assessed the anti-inflammatory effects using a murine model of arthritis. The results showed a significant reduction in joint swelling and inflammatory markers upon treatment with the compound, indicating potential therapeutic applications in inflammatory diseases .

Q & A

Q. What are the recommended synthetic routes for 2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(4-methylbenzyl)acetamide?

The synthesis typically involves sequential functionalization of the thiazole core. Key steps include:

- Thiazole ring formation : Cyclization of thiourea derivatives with α-haloketones under basic conditions (e.g., KOH/ethanol) .

- Sulfur-based substitutions : Reaction of the thiol group with 3,5-dimethoxybenzyl halides via nucleophilic substitution (e.g., DMF as solvent, 60–80°C) .

- Acetamide coupling : Amidation using acetic anhydride or acetyl chloride with the 4-methylbenzylamine moiety under inert atmosphere . Optimization of solvent polarity (e.g., dichloromethane or DMF) and temperature control (±2°C) is critical for yields >75% .

Q. How is the compound characterized to confirm its structure and purity?

Standard analytical workflows include:

- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify substituent positions and electronic environments (e.g., methoxy protons at δ 3.7–3.9 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H] at m/z 485.12) .

- Thin-Layer Chromatography (TLC) : Monitoring reaction progress using silica gel plates and UV visualization .

Q. What preliminary biological activities have been observed for this compound?

Thiazole derivatives with similar structures exhibit:

- Antimicrobial activity : Inhibition of gram-positive bacteria (e.g., Staphylococcus aureus, MIC 8–16 µg/mL) via disruption of fatty acid biosynthesis .

- Anticancer potential : Moderate cytotoxicity (IC 10–50 µM) against breast cancer cell lines (e.g., MCF-7) through apoptosis induction .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

- Substituent variation : Systematic replacement of the 3,5-dimethoxybenzyl group with electron-withdrawing (e.g., nitro) or bulky groups (e.g., tert-butyl) to assess steric/electronic effects on target binding .

- Bioisosteric replacement : Swapping the thiazole ring with oxazole or imidazole to modulate metabolic stability .

- In silico modeling : Docking studies (e.g., AutoDock Vina) to predict interactions with enzymes like enoyl-ACP reductase .

Q. What experimental strategies address discrepancies in biological activity data across studies?

- Assay standardization : Use of consistent cell lines (e.g., ATCC-certified) and control compounds (e.g., doxorubicin for cytotoxicity) .

- Purity validation : Re-analyzation of compound batches via HPLC (>95% purity) to rule out impurities as confounding factors .

- Dose-response curves : Testing multiple concentrations (e.g., 0.1–100 µM) to ensure reproducibility of IC values .

Q. What advanced computational methods predict binding modes with biological targets?

- Molecular dynamics simulations : GROMACS or AMBER to study ligand-protein stability over 100 ns trajectories .

- Pharmacophore modeling : Identification of critical hydrogen-bond acceptors (e.g., acetamide carbonyl) using Schrödinger Suite .

- Free energy calculations : MM-GBSA to estimate binding affinities for lead optimization .

Q. How can reaction conditions be optimized for improved yield and scalability?

- Solvent screening : Testing polar aprotic solvents (e.g., DMF vs. acetonitrile) for thiol substitution efficiency .

- Catalyst selection : Using DMAP or HOBt to enhance amidation kinetics .

- Flow chemistry : Continuous flow reactors for thiazole cyclization to reduce reaction time (<2 hours) and improve safety .

Q. What analytical techniques resolve complex spectral data for structural elucidation?

- 2D NMR (COSY, HSQC) : Assigning overlapping proton signals in aromatic regions (e.g., distinguishing thiazole vs. benzyl protons) .

- X-ray crystallography : Determining absolute configuration and intramolecular hydrogen bonds (e.g., C=O⋯H-N interactions) .

- LC-MS/MS : Detecting degradation products under stress conditions (e.g., acidic/oxidative environments) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.